molecular formula C8H18O3P+ B049222 Diisobutylphosphite CAS No. 1189-24-8

Diisobutylphosphite

Cat. No. B049222
CAS RN: 1189-24-8
M. Wt: 193.2 g/mol
InChI Key: QPKOILOWXGLVJS-UHFFFAOYSA-N
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Description

Praeruptorin A is a natural coumarin compound derived from the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicinal herb. It is known for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and cardiovascular protective effects .

Scientific Research Applications

Praeruptorin A has a wide range of scientific research applications:

Safety and Hazards

Diisobutyl Phosphite can cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and to wash hands thoroughly after handling . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical help if irritation occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Praeruptorin A can be synthesized through various chemical routes. One common method involves the esterification of cis-khellactone with appropriate reagents under controlled conditions . The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, Praeruptorin A is often extracted from the dried roots of Peucedanum praeruptorum Dunn. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps like chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Praeruptorin A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Praeruptorin A is unique due to its specific molecular structure, which allows it to interact with multiple targets and pathways. Its ability to inhibit calcium influx and NF-κB activation distinguishes it from other similar compounds .

properties

IUPAC Name

bis(2-methylpropoxy)-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3P/c1-7(2)5-10-12(9)11-6-8(3)4/h7-8H,5-6H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKOILOWXGLVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CO[P+](=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922806
Record name Bis(2-methylpropyl) phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189-24-8
Record name Diisobutylphosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOBUTYL PHOSPHONATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(2-methylpropyl) phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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